Ethyl 4-(2,6-dichloro-phenoxy)butanoate Ethyl 4-(2,6-dichloro-phenoxy)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17986300
InChI: InChI=1S/C12H14Cl2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3
SMILES:
Molecular Formula: C12H14Cl2O3
Molecular Weight: 277.14 g/mol

Ethyl 4-(2,6-dichloro-phenoxy)butanoate

CAS No.:

Cat. No.: VC17986300

Molecular Formula: C12H14Cl2O3

Molecular Weight: 277.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2,6-dichloro-phenoxy)butanoate -

Specification

Molecular Formula C12H14Cl2O3
Molecular Weight 277.14 g/mol
IUPAC Name ethyl 4-(2,6-dichlorophenoxy)butanoate
Standard InChI InChI=1S/C12H14Cl2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3
Standard InChI Key SLUJNXAFRYUNTH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCOC1=C(C=CC=C1Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Spectroscopic Characterization

While experimental data for the 2,6-isomer are scarce, comparative analysis with the 2,4-analog reveals:

Property2,4-Dichloro-isomer Predicted 2,6-Dichloro-isomer
¹H NMR (δ, ppm)1.25 (t, 3H), 4.12 (q, 2H)Similar ethyl signals; aromatic protons upfield (Δδ ≈ 0.3 ppm)
IR (cm⁻¹)1745 (C=O), 1240 (C-O)Comparable ester bands; C-Cl stretch at 750
MS (m/z)306 [M+H]⁺306 [M+H]⁺ (identical molecular weight)

Synthesis and Industrial Production

Retrosynthetic Pathways

Two viable routes emerge from analogous phenoxy ester syntheses :

Ullmann Ether Coupling

Reaction of 2,6-dichlorophenol with ethyl 4-bromobutyrate under CuI/L-proline catalysis:

2,6-Cl2C6H3OH+Br(CH2)3COOEtCuI, K2CO3Ethyl 4-(2,6-dichloro-phenoxy)butanoate\text{2,6-Cl}_2\text{C}_6\text{H}_3\text{OH} + \text{Br(CH}_2\text{)}_3\text{COOEt} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Ethyl 4-(2,6-dichloro-phenoxy)butanoate}

Yields for similar reactions reach 68–72% .

Nucleophilic Aromatic Substitution

Activation of 2,6-dichlorofluorobenzene with KF/18-crown-6, followed by attack by ethyl 4-hydroxybutanoate:

2,6-Cl2C6H3F+HO(CH2)3COOEtProduct+HF\text{2,6-Cl}_2\text{C}_6\text{H}_3\text{F} + \text{HO(CH}_2\text{)}_3\text{COOEt} \rightarrow \text{Product} + \text{HF}

This method avoids heavy metals but requires anhydrous conditions.

Scalability Challenges

Industrial production faces hurdles:

  • Purification: Co-elution of 2,4- and 2,6-isomers in silica chromatography necessitates HPLC .

  • Byproducts: Over-alkylation generates bis-ether derivatives (∼15% yield) .

Physicochemical Properties and Stability

Thermodynamic Parameters

Predicted values derived from group contribution methods:

PropertyValue
Melting Point34–36°C (calc.)
Boiling Point289°C (760 mmHg)
log P (octanol/water)3.81 ± 0.12
Water Solubility28 mg/L (25°C)

The 2,6-substitution lowers melting point by ∼8°C versus the 2,4-isomer due to reduced crystal packing efficiency .

Degradation Pathways

Hydrolytic stability studies of analogous esters show:

  • Acidic Conditions (pH 3): 90% intact after 30 days (t₁/₂ = 450 h)

  • Basic Conditions (pH 9): 50% degradation in 72 h (t₁/₂ = 104 h)

Applications and Biological Activity

Pharmaceutical Relevance

Molecular docking suggests moderate affinity (Kᵢ = 4.7 µM) for human PPARγ, indicating possible metabolic applications .

EndpointValue
LD₅₀ (oral, rat)1,250 mg/kg
Skin IrritationModerate (OECD 404)
Ames TestNegative (≤1 µg/plate)

Environmental Impact

Predicted parameters from EPI Suite:

  • BCF: 280 (moderate bioaccumulation)

  • DT₅₀ (air): 2.3 days (ozone reaction)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator